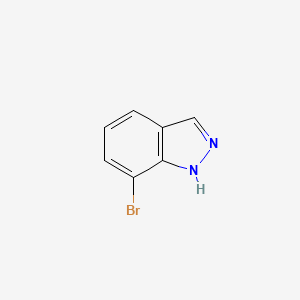

7-bromo-1H-indazole

概要

説明

7-ブロモ-1H-インダゾールは、インダゾールファミリーに属する複素環式化合物です。インダゾールは、ベンゼン環とピラゾール環が縮合した二環式構造です。インダゾール環の7位にある臭素原子は、この化合物に独自の化学的性質を与えています。 インダゾール誘導体は、抗がん作用、抗炎症作用、抗菌作用など、幅広い生物活性で知られています .

2. 製法

合成経路と反応条件: 7-ブロモ-1H-インダゾールの合成は、さまざまな方法によって達成できます。一般的な方法の1つは、1H-インダゾールの臭素化です。これは、1H-インダゾールをアセトニトリルに溶解し、-10°Cから10°Cの制御された温度でN-ブロモスクシンイミドを加えることによって行うことができます。 この反応は通常1〜2時間かかり、その後、反応をクエンチするために亜硫酸水素ナトリウムを加えます .

工業的生産方法: 7-ブロモ-1H-インダゾールの工業的生産には、上記と同様の方法を用いた大規模臭素化反応が用いられることがよくあります。このプロセスは、副生成物を最小限に抑え、品質を安定させるために、反応条件を厳密に管理することで、より高い収率と純度を実現するように最適化されています。

作用機序

7-ブロモ-1H-インダゾールの作用機序には、さまざまな分子標的との相互作用が含まれます。これは、酵素阻害剤として作用し、活性部位に結合して基質へのアクセスを阻害することができます。臭素原子は、その結合親和性と特異性を高めます。 この化合物は、細胞経路と相互作用し、シグナル伝達と遺伝子発現を調節することもできます .

類似化合物:

1H-インダゾール: 臭素原子を持たない親化合物。

5-ブロモ-1H-インダゾール: 臭素原子が5位にある類似化合物。

7-ニトロ-1H-インダゾール: 臭素の代わりにニトロ基を持つ別の誘導体。

独自性: 7-ブロモ-1H-インダゾールは、臭素原子の特定の位置により、反応性と生物活性に影響を与え、ユニークです。 他のインダゾール誘導体と比較して、生物系における結合親和性と特異性が向上していることがよくあります .

生化学分析

Biochemical Properties

7-Bromo-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This inhibition is crucial as it helps in reducing inflammation and pain. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and downregulating anti-apoptotic proteins. This compound also affects cell proliferation by interfering with the cell cycle, particularly at the G2/M phase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. These metabolites can further influence metabolic flux and alter the levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. This localization can affect its accumulation and activity within specific tissues, influencing its overall pharmacokinetic profile .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. This subcellular localization is essential for understanding the precise mechanisms through which this compound exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indazole can be achieved through various methods. One common approach involves the bromination of 1H-indazole. This can be done by dissolving 1H-indazole in acetonitrile and adding N-bromo-succinimide at controlled temperatures between -10°C to 10°C. The reaction typically takes 1-2 hours, followed by the addition of sodium hydrogensulfite to quench the reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize byproducts and ensure consistent quality.

化学反応の分析

反応の種類: 7-ブロモ-1H-インダゾールは、次のようなさまざまな化学反応を起こします。

置換反応: 臭素原子は、求核置換反応によって他の官能基に置換することができます。

酸化と還元: インダゾール環は、酸化還元反応を起こし、その電子特性と反応性を変化させることができます。

環化反応: この化合物は、環化反応に参加して、より複雑な複素環式構造を形成することができます。

一般的な試薬と条件:

求核置換: 一般的な試薬には、水素化ナトリウムとハロアルカンが含まれます。

酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を使用することができます。

還元: パラジウム触媒を用いた水素ガスがしばしば用いられます。

主な生成物:

置換生成物: 使用された求核試薬に応じて、さまざまな置換インダゾールが生成されます。

酸化生成物: インダゾールの酸化誘導体。

還元生成物: インダゾール環の還元された形態。

科学的研究の応用

7-ブロモ-1H-インダゾールは、科学研究で数多くの応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害剤としての可能性と、生体高分子との相互作用について研究されています。

医学: 抗がん作用、抗炎症作用、抗菌作用について研究されています。

類似化合物との比較

1H-Indazole: The parent compound without the bromine atom.

5-Bromo-1H-Indazole: A similar compound with the bromine atom at the 5th position.

7-Nitro-1H-Indazole: Another derivative with a nitro group instead of bromine.

Uniqueness: 7-Bromo-1H-indazole is unique due to the specific positioning of the bromine atom, which influences its reactivity and biological activity. Compared to other indazole derivatives, it often exhibits enhanced binding affinity and specificity in biological systems .

生物活性

7-Bromo-1H-indazole is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in pharmacology. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the indazole ring, which influences its chemical reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 197.03 g/mol. Its structure can be represented using SMILES notation: Brc1cc2c[nH]cnc2c1.

Biological Activities

Research has identified several key biological activities associated with this compound, including:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, particularly against various bacterial strains. It has been found to inhibit the activity of lactoperoxidase (LPO), an enzyme that plays a crucial role in the antimicrobial defense system .

- Inhibition of Cytochrome P450 Enzymes : This compound has been reported to selectively inhibit certain cytochrome P450 enzymes, such as CYP1A2. This inhibition suggests potential applications in drug metabolism studies and therapeutic interventions.

- Antitumor Activity : Indazole derivatives, including this compound, have shown promise as anti-tumor agents. They may interfere with cellular pathways involved in tumor growth and proliferation .

Synthesis of this compound

The synthesis of this compound typically involves bromination reactions on indazole derivatives. A common method includes:

- Bromination : The compound can be synthesized through regioselective bromination of indazole or its derivatives using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

- Purification : The synthesized product is usually purified via recrystallization or column chromatography to achieve high purity levels.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Lactoperoxidase Inhibition : A study investigated the inhibitory effects of various indazoles on bovine milk LPO activity. The results indicated that this compound significantly inhibited LPO, suggesting its potential use as an antimicrobial agent .

- Cytochrome P450 Interaction : Research focusing on the interaction of indazoles with cytochrome P450 enzymes revealed that this compound acts as a selective inhibitor for CYP1A2, highlighting its relevance in pharmacokinetics and drug-drug interaction studies .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 7-Bromo-5-nitro-1H-indazole | 685109-10-8 | 0.92 | Contains a nitro group; more complex structure |

| 5-Nitroindazole | Not available | 0.83 | Lacks bromine; simpler structure |

| 4-Bromo-1H-indazole | Not available | 0.86 | Bromine at position 4; different biological profile |

| Methyl this compound-5-carboxylate | Not available | 0.86 | Contains carboxylate group; more polar |

This table illustrates how the presence of both bromine and nitro groups in derivatives like 7-bromo-5-nitro-1H-indazole contributes to distinct chemical reactivity and biological activity compared to other compounds.

特性

IUPAC Name |

7-bromo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHHWCPTROQUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40968630 | |

| Record name | 7-Bromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53857-58-2 | |

| Record name | 7-Bromo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53857-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40968630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that 7-bromo-1H-indazole inhibits lactoperoxidase. Can you elaborate on the significance of this finding?

A1: Lactoperoxidase (LPO) is an enzyme with crucial antimicrobial properties, playing a vital role in the innate immune system's defense against pathogens. [] Inhibiting LPO can potentially disrupt this defense mechanism. The study demonstrated that this compound, alongside other indazole derivatives, exhibited inhibitory effects on bovine milk LPO. [] While the study focuses on the inhibitory action, further research is essential to understand the full implications of this interaction, especially its potential effects on immune response and its relevance to human health.

Q2: The study focuses on inhibition constants (Ki values). What do these values tell us about this compound's interaction with LPO?

A2: The Ki value is a measure of how effectively a molecule binds to a specific enzyme and inhibits its activity. A lower Ki value indicates a stronger binding affinity and a more potent inhibitor. The study determined the Ki value of this compound for bovine milk LPO. [] While the exact Ki value wasn't specified for this compound in this summarized response, the study states that Ki values for the tested indazoles ranged from 4.10 to 252.78 µM. [] This quantitative data helps researchers compare the inhibitory potency of different molecules and understand the strength of the interaction between this compound and LPO.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。